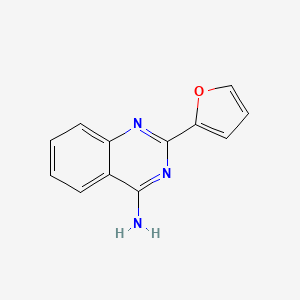
2-isopropyl-6-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-6-methoxynaphthalen-1-ol is an organic compound belonging to the naphthalene family It is characterized by the presence of an isopropyl group and a methoxy group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-methoxynaphthalen-1-ol typically involves the alkylation of 6-methoxynaphthalene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-isopropyl-6-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-isopropyl-6-methoxy-1-naphthaldehyde or 2-isopropyl-6-methoxy-1-naphthoic acid.
Reduction: Formation of 2-isopropyl-6-methoxy-1,2-dihydronaphthalene.
Substitution: Formation of halogenated derivatives such as 2-isopropyl-6-methoxy-1-bromonaphthalene.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-isopropyl-6-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to cell death.
Comparaison Avec Des Composés Similaires
2-isopropyl-6-methoxynaphthalen-1-ol can be compared with other similar compounds, such as:
6-methoxy-2-naphthyl propanamide derivatives: These compounds also exhibit antibacterial activity and are structurally similar due to the presence of the methoxy-naphthalene core.
2-isopropoxy-6-methoxynaphthalen-1-ol: This compound differs by having an isopropoxy group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62416-09-5 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
6-methoxy-2-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-9(2)12-6-4-10-8-11(16-3)5-7-13(10)14(12)15/h4-9,15H,1-3H3 |
Clé InChI |
BXNXCVNLLKPXQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C2=C(C=C1)C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)




![2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol](/img/structure/B8709636.png)

![4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol](/img/structure/B8709639.png)
